![molecular formula C9H9NO3 B1596680 4-Ethyl-3-nitrobenzaldehyde CAS No. 4748-80-5](/img/structure/B1596680.png)
4-Ethyl-3-nitrobenzaldehyde
Overview
Description
4-Ethyl-3-nitrobenzaldehyde (ENB) is a yellow crystalline powder that belongs to the family of nitrobenzaldehydes. It is a versatile compound that has gained significant attention in the scientific community due to its unique properties and applications. ENB is widely used in the synthesis of various organic compounds, and its applications in scientific research have been explored in recent years.
Scientific Research Applications
Solubility and Thermodynamic Modeling
- Solubility in Various Solvents: 4-Ethyl-3-nitrobenzaldehyde's solubility in different solvents has been extensively studied. For instance, the solubility of 4-nitrobenzaldehyde, a related compound, in various solvents was determined using the isothermal saturation method. This research is crucial for optimizing purification processes and understanding the compound's behavior in different environments (Cheng et al., 2017).
Catalysis and Chemical Synthesis
- Catalysis in Chemical Reactions: Basic carbons, like Na-Norit and Cs-Norit, have been used as catalysts in the condensation of different substituted benzaldehydes, including 3-nitrobenzaldehyde, which is structurally similar to this compound. These reactions are pivotal for producing pharmaceutical precursors, demonstrating the compound's role in medicinal chemistry (Perozo-Rondón et al., 2006).
Synthesis of Complex Molecules
- Synthesis of Quinoline Derivatives: The synthesis of quinoline derivatives from o-nitrobenzaldehydes, which are closely related to this compound, has been reported. This synthesis is significant for creating complex organic molecules that have potential applications in pharmaceuticals and other fields (Venkatesan et al., 2010).
Environmental and Analytical Applications
- Environmental Analysis and Purification: The study of the solubility and thermodynamic functions of nitrobenzaldehydes, including compounds similar to this compound, is vital for environmental analysis and the purification of these compounds from mixtures. These studies provide foundational knowledge for industrial and environmental applications (Li et al., 2018).
Mechanism of Action
Mode of Action
The mode of action of 4-Ethyl-3-nitrobenzaldehyde is primarily through its aldehyde group. Aldehydes can undergo a variety of chemical reactions, including nucleophilic addition and oxidation-reduction reactions . In the context of the Wittig reaction, this compound can react with phosphorus ylides to form alkenes .
Biochemical Pathways
For instance, they can participate in condensation reactions, such as the Knoevenagel condensation , and can also be involved in the formation of imines .
Result of Action
It’s known that aldehydes can cause cellular damage by reacting with proteins and dna, potentially leading to cell death . On the other hand, in a controlled laboratory setting, this compound can be used to synthesize a variety of useful organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the aldehyde group . Additionally, temperature and solvent can also influence the rate and outcome of reactions involving this compound .
properties
IUPAC Name |
4-ethyl-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNRTCSIGGYXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366168 | |
Record name | 4-Ethyl-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4748-80-5 | |
Record name | 4-Ethyl-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.